2-(2-Methoxybenzoyl)-6-methoxypyridine
Description
2-(2-Methoxybenzoyl)-6-methoxypyridine (C₁₄H₁₃NO₃) is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 6 and a 2-methoxybenzoyl group at position 2. This dual substitution imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions, such as the use of 2-methoxybenzoyl chloride with a 6-methoxypyridine precursor under basic conditions (e.g., triethylamine) .
Properties
IUPAC Name |
(2-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-8-4-3-6-10(12)14(16)11-7-5-9-13(15-11)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJUHRUZJOGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzoyl)-6-methoxypyridine typically involves the reaction of 2-methoxybenzoyl chloride with 6-methoxypyridine under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxybenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Fluorobenzoyl)-6-methoxypyridine
- Structural Difference : Replaces the 2-methoxy group on the benzoyl moiety with fluorine.
- However, this substitution reduces steric bulk compared to the methoxy group .
- Applications : Fluorinated analogs are often explored in drug design for enhanced metabolic stability and target selectivity.
2-(2-Methoxybenzoyl)-4-methylpyridine
- Structural Difference : Substitutes the methoxy group on the pyridine ring (position 6) with a methyl group at position 4.
- Methyl-substituted pyridines generally exhibit higher lipophilicity, which may affect membrane permeability .
Table 1: Comparison of Benzoyl-Substituted Analogs
| Compound | Substituent (Benzoyl) | Key Property Differences | Potential Applications |
|---|---|---|---|
| 2-(2-Methoxybenzoyl)-6-methoxypyridine | 2-OCH₃ | Balanced steric/electronic profile | Drug intermediates, catalysis |
| 2-(2-Fluorobenzoyl)-6-methoxypyridine | 2-F | Enhanced dipole interactions | Targeted therapeutics |
| 2-(2-Methoxybenzoyl)-4-methylpyridine | Pyridine-4-CH₃ | Increased lipophilicity | Lipophilic drug candidates |
Substituent Variations on the Pyridine Ring
(2-Chloro-6-methoxypyridin-3-yl)methanol
- Structural Difference : Replaces the 2-methoxybenzoyl group with a chloro and hydroxymethyl group.
- Impact : The chlorine atom increases molecular weight and polarizability, while the hydroxymethyl group enhances hydrogen-bonding capacity. This compound has a structural similarity score of 0.83 compared to this compound .
- Applications : Chlorinated pyridines are common in agrochemicals and anticancer agents due to their reactivity.
2-(Hydroxymethyl)-6-methoxypyridine
- Structural Difference : Lacks the benzoyl group but includes a hydroxymethyl group at position 2.
- This compound is often used as a synthetic intermediate for metal coordination complexes .
Table 2: Pyridine Ring-Substituted Analogs
| Compound | Substituent (Pyridine) | Similarity Index | Key Differences |
|---|---|---|---|
| This compound | 2-Benzoyl, 6-OCH₃ | - | Reference compound |
| (2-Chloro-6-methoxypyridin-3-yl)methanol | 3-CH₂OH, 2-Cl, 6-OCH₃ | 0.83 | Higher reactivity, polarity |
| 2-(Hydroxymethyl)-6-methoxypyridine | 2-CH₂OH, 6-OCH₃ | - | Enhanced hydrophilicity |
2-((2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
- Structural Difference : Incorporates a chiral dihydrobenzooxaphosphol moiety linked to the methoxypyridine group.
- Impact : The phosphine-rich structure enables coordination with transition metals, making it valuable in asymmetric catalysis. This highlights the versatility of methoxypyridine scaffolds in designing ligands for enantioselective reactions .
Biological Activity
2-(2-Methoxybenzoyl)-6-methoxypyridine is a synthetic organic compound that has garnered attention for its potential biological activities. As a derivative of pyridine, this compound features a methoxybenzoyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H13NO3
- CAS Number : 1187167-49-2
The compound consists of a pyridine ring substituted at the 2 and 6 positions with methoxy groups and at the 4 position with a methoxybenzoyl group. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzoyl derivatives have shown that they can inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism suggests potential applications in cancer therapy by disrupting the mitotic spindle formation necessary for cell division .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar derivatives have been evaluated for their ability to inhibit bacterial growth, indicating that modifications to the benzoyl group can enhance or diminish activity against specific pathogens .
Enzyme Inhibition
The interaction of this compound with various enzymes has been explored, particularly focusing on its potential as an enzyme inhibitor. The structure allows for possible binding interactions with active sites of enzymes, which could lead to inhibition of their activity. This property is particularly relevant in the context of drug development for diseases where enzyme overactivity is a factor.
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding : The methoxy groups can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
- π-π Interactions : The aromatic nature of the benzoyl group allows for π-π stacking interactions with nucleobases in DNA or aromatic amino acids in proteins, potentially affecting transcription and translation processes.
- Metal Coordination : The nitrogen atom in the pyridine ring may coordinate with metal ions in metalloenzymes, altering their catalytic activity.
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of similar compounds on cancer cell lines demonstrated that modifications to the benzoyl moiety significantly impacted cell viability and proliferation rates. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .
- Enzyme Interaction Studies : Enzyme assays have shown that derivatives with similar structures can inhibit key metabolic enzymes involved in cancer metabolism. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Potential | Yes |
| Related Benzoyl Derivative A | High | Moderate | Yes |
| Related Benzoyl Derivative B | Low | High | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
